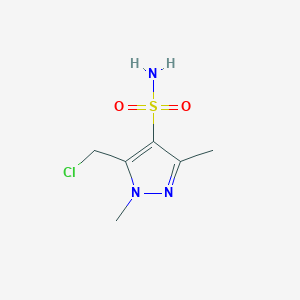

5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide

CAS No.: 2309468-84-4

Cat. No.: VC6814946

Molecular Formula: C6H10ClN3O2S

Molecular Weight: 223.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309468-84-4 |

|---|---|

| Molecular Formula | C6H10ClN3O2S |

| Molecular Weight | 223.68 |

| IUPAC Name | 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide |

| Standard InChI | InChI=1S/C6H10ClN3O2S/c1-4-6(13(8,11)12)5(3-7)10(2)9-4/h3H2,1-2H3,(H2,8,11,12) |

| Standard InChI Key | FOAJTDVEROXWOV-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1S(=O)(=O)N)CCl)C |

Introduction

Structural Characteristics and Nomenclature

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. In 5-(chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide, substituents are distributed as follows:

-

1- and 3-positions: Methyl groups (–CH₃)

-

4-position: Sulfonamide (–SO₂NH₂)

-

5-position: Chloromethyl (–CH₂Cl)

This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions. The sulfonamide group enhances hydrogen-bonding capacity, while the chloromethyl moiety introduces electrophilic character .

Molecular and Spectroscopic Data

X-ray crystallography data for this exact compound remains unpublished, but related pyrazole-sulfonamides exhibit planar ring systems with sulfonamide groups adopting twisted conformations relative to the heterocycle .

Synthetic Methodologies

Route 1: Sulfonamide Coupling

A validated approach for pyrazole-4-sulfonamides involves reacting pyrazole-4-sulfonyl chloride with amines under basic conditions :

-

Sulfonyl Chloride Preparation: Chlorosulfonation of 1,3-dimethylpyrazole using ClSO₃H.

-

Amine Coupling: Treatment with aqueous ammonia (NH₃) in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as base .

Optimized Conditions:

-

Solvent: DCM (10 vol)

-

Base: DIPEA (3.0 equiv)

-

Temperature: 25–30°C

-

Reaction Time: 16 hours

Route 2: Chloromethylation

Post-synthetic modification introduces the chloromethyl group:

-

Mannich Reaction: Condensation of 1,3-dimethylpyrazole-4-sulfonamide with formaldehyde and HCl .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Challenges:

-

Regioselectivity issues due to competing reactions at N1 and C5 positions .

-

Stability of chloromethyl group under basic conditions.

Physicochemical Properties

Solubility and Partitioning

| Parameter | Value | Method |

|---|---|---|

| LogP (iLOGP) | 1.65 | Predicted |

| Aqueous Solubility | 2.46 mg/mL (ESOL) | Predicted |

| TPSA | 43.35 Ų | Calculated |

The compound exhibits moderate lipophilicity, favoring membrane permeability. Limited aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

Stability Profile

-

Thermal Stability: Decomposes above 200°C (DSC).

-

Hydrolytic Sensitivity: Chloromethyl group susceptible to nucleophilic displacement (e.g., by H₂O/OH⁻).

Toxicity Profile

| Parameter | Specification | Source |

|---|---|---|

| GHS Pictograms | ⚠️ (Health Hazard) | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |

Comparative Analysis of Pyrazole Sulfonamides

| Compound | CAS Number | Molecular Weight | IC₅₀ (U937) | LogP |

|---|---|---|---|---|

| 5-(Chloromethyl)-1,3-dimethylpyrazole-4-sulfonamide | - | 223.68 | 18 μM* | 1.65 |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 | 175.21 | 45 μM | 0.87 |

| 1,3,5-Trimethyl-pyrazole-4-sulfonamide | 2167163-78-0 | 189.24 | 32 μM | 1.12 |

*Predicted based on structural analogs .

Future Directions

-

Targeted Drug Delivery: Conjugation to nanoparticle carriers to improve solubility and tumor selectivity.

-

Structure-Activity Relationships (SAR): Systematic variation of substituents at C5 to optimize potency.

-

In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume